molecular formula C15H15BrN2O3S B3860412 P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE

P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE

Cat. No.: B3860412
M. Wt: 383.3 g/mol
InChI Key: ROIQMFLMJRIGBZ-LICLKQGHSA-N
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Description

P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a p-toluenesulfonic acid group attached to a hydrazide moiety, which is further substituted with a 5-bromo-2-methoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with p-toluenesulfonyl hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazines or other reduced products.

    Substitution: The bromine atom in the 5-bromo-2-methoxybenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of azides or other oxidized derivatives.

    Reduction: Formation of hydrazines or other reduced products.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The bromine and methoxy substituents can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • P-TOLUENESULFONIC ACID (5-CHLORO-2-METHOXYBENZYLIDENE)-HYDRAZIDE
  • P-TOLUENESULFONIC ACID (5-FLUORO-2-METHOXYBENZYLIDENE)-HYDRAZIDE
  • P-TOLUENESULFONIC ACID (5-IODO-2-METHOXYBENZYLIDENE)-HYDRAZIDE

Uniqueness

P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the p-toluenesulfonic acid group with the 5-bromo-2-methoxybenzylidene moiety provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-11-3-6-14(7-4-11)22(19,20)18-17-10-12-9-13(16)5-8-15(12)21-2/h3-10,18H,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIQMFLMJRIGBZ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE
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P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE
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P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE
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P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE
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P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE
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P-TOLUENESULFONIC ACID (5-BROMO-2-METHOXYBENZYLIDENE)-HYDRAZIDE

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